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Compound of Interest

2-Methoxy-5-methylpyridin-4-
Compound Name:

amine
CAS No.: 1260663-96-4
Cat. No.: B1430947

Get Quote

Introduction & Chemical Profile[1][2][3][4][5][6][7][8]
[9]

2-Methoxy-5-methylpyridin-4-amine is a highly functionalized pyridine building block. Its
value in drug discovery stems from its unique electronic "push-pull" architecture, which
modulates solubility, metabolic stability, and ligand-target binding affinity.

Electronic & Steric Analysis

¢ 4-Amino Group (Nucleophile): The primary handle for derivatization. It serves as a hinge-
binding motif in kinase inhibitors (H-bond donor/acceptor).

¢ 2-Methoxy Group (Electronic Modulator):

o Inductive Effect:[1][2] Increases metabolic stability of the pyridine ring against oxidative
metabolism compared to a methyl group.
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o Basicity: Lowers the basicity of the pyridine nitrogen (N1), reducing non-specific binding
and improving oral bioavailability.

o 5-Methyl Group (Conformational Lock): Provides steric bulk that can lock the rotation of N-
substituents, potentially freezing the bioactive conformation (atropisomerism control).

Physical Properties

Property Value Relevance
CAS 1260663-96-4 Unique Identifier
Formula C7H10N20 MW: 138.17 g/mol
Protonation state at
pKa (calc) ~6.5 (4-NH2) _ _
physiological pH
. Compatible with standard
Solubility DMSO, MeOH, DCM

organic synthesis

Key Application: Synthesis of Imidazo[4,5-c]pyridine
Scaffolds[12]

The most powerful application of this building block is its conversion into imidazo[4,5-
c]pyridines, a privileged scaffold in oncology (e.g., PISBK/mTOR inhibitors). This requires
introducing a nitrogen at the C3 position.

Mechanism: The "Ortho-Blocking" Strategy

Since the C5 position is blocked by a methyl group, electrophilic aromatic substitution (SEAY) is
forced to occur at the C3 position (ortho to both the activating amine and methoxy groups). This
regioselectivity is critical for high-yield synthesis.

Protocol A: C3-Nitration and Cyclization

Step 1: Regioselective Nitration The high electron density provided by the 4-amino and 2-
methoxy groups allows nitration under relatively mild conditions compared to bare pyridines.
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» Reagents: 2-Methoxy-5-methylpyridin-4-amine (1.0 eq), HNO3 (fuming, 1.5 eq), H2SO4
(solvent).

e Procedure:

Dissolve the amine in conc. H2S04 at 0°C.

o

[¢]

Add fuming HNO3 dropwise, maintaining temp < 10°C.

o

Allow to warm to RT and stir for 2 hours. (Monitor by LCMS for [M+45]).

[e]

Quench: Pour onto crushed ice/NH40H (pH ~8). Filter the yellow precipitate (3-nitro
intermediate).

 Critical Insight: The 5-methyl group prevents over-nitration or isomer formation, ensuring
exclusive C3 substitution.

Step 2: Reduction to Diamine
» Reagents: 3-Nitro intermediate, Pd/C (10% wt), H2 (1 atm), MeOH.

o Procedure: Hydrogenate at RT for 4 hours. Filter through Celite. The resulting 3,4-diamino-2-
methoxy-5-methylpyridine is oxidation-sensitive; use immediately.

Step 3: Cyclization to Imidazo[4,5-c]pyridine
o Reagents: Diamine intermediate, Triethyl orthoformate (TEOF) or Carbonyldiimidazole (CDI).
e Procedure (TEOF): Reflux diamine in TEOF with a catalytic amount of p-TsOH for 3 hours.

e Result: Formation of the fused imidazole ring.

Pathway Visualization (DOT)

HNO3/H2S04 ] ] H2, Pd/C — TEOF or CDI - —
2-Methoxy-5-methyl SEAr @ C3 > 3-Nitro Intermediate Reduction > 3,4-Diamine Cyclization > Imidazo[4,5-c]pyridine
pyridin-4-amine (Regioselective) (Unstable) Scaffold

Click to download full resolution via product page
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Figure 1: Regioselective synthesis of fused imidazo[4,5-c]pyridines driven by C5-methyl
blocking.

Key Application: Palladium-Catalyzed C-N Coupling
(Buchwald-Hartwig)[11]

Connecting the 4-amine to aryl halides is standard in generating kinase inhibitors (Type I/1I).
However, the steric bulk of the 5-methyl group requires specific ligand choices.

Ligand Selection Logic

e Problem: The 5-methyl group creates steric hindrance around the 4-amine nucleophile.
Standard ligands (e.g., PPh3) may result in low yields or slow rates.

¢ Solution: Use dialkylbiaryl phosphine ligands (Buchwald ligands) that are designed for
hindered substrates.

o BrettPhos: Excellent for primary amines and hindered substrates.

o XantPhos: Good alternative if chelating effects are beneficial.

Protocol B: Hindered N-Arylation

Reagents:

e Substrate: 2-Methoxy-5-methylpyridin-4-amine (1.0 eq)

Coupling Partner: Aryl Bromide/Chloride (1.1 eq)

Catalyst: Pd2(dba)3 (2 mol%)

Ligand: BrettPhos (4 mol%)

Base: NaOtBu (1.5 eq) or Cs2CO3 (for base-sensitive substrates)

Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step:
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 Inerting: Charge a reaction vial with amine, aryl halide, Pd source, Ligand, and Base. Cycle
vacuum/Argon 3 times.

e Solvation: Add degassed 1,4-Dioxane.
e Reaction: Heat to 100°C for 12-18 hours.
o Workup: Filter through a silica plug (elute with EtOAc) to remove Pd residues.

 Purification: Flash chromatography. Note: The methoxy group makes the product less polar
than typical aminopyridines.

Key Application: Urea Synthesis (Kinase Hinge
Binders)

Urea linkages are classic motifs in kinase inhibitors (e.g., Sorafenib) to engage the
"Gatekeeper" residue.

Protocol C: Isocyanate Coupling

The 4-amine is sufficiently nucleophilic to react with isocyanates without exogenous base,
though the 5-methyl group slows the kinetics slightly.

» Reagents: 2-Methoxy-5-methylpyridin-4-amine (1.0 eq), Aryl Isocyanate (1.1 eq).
e Solvent: DCM or THF (anhydrous).
e Procedure:

Dissolve amine in DCM at RT.

[e]

o

Add isocyanate dropwise.

Stir at RT for 4-16 hours.

o

[¢]

Self-Validating Step: The urea product often precipitates from DCM. If precipitate forms,
filter and wash with cold DCM. If soluble, evaporate and recrystallize from EtOH.
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Troubleshooting & Optimization

Issue Probable Cause Solution

Switch from XantPhos to
Low Yield in Buchwald 5-Methyl steric hindrance BrettPhos or RuPhos. Increase
temp to 110°C.

Keep addition <10°C. The 5-
methyl blocks C5, but high

Regioisomers in Nitration Temperature too high
temp can degrade the methoxy
group.
Avoid strong Lewis acids (e.g.,
Demethylation Acidic cleavage BBr3) unless deprotection to
the pyridone is desired.
Use polar aprotic mixtures
Poor Solubility H-bonding aggregation (DMF/DCM) or warm the
solvent.
References
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» Kinase Inhibitor Design:Zhang, J. et al. "Targeting Cancer with Small Molecule Kinase
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(Note: While specific literature on the exact CAS 1260663-96-4 is limited, protocols are derived
from validated methodologies for structurally homologous 2-methoxy-4-aminopyridines.)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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